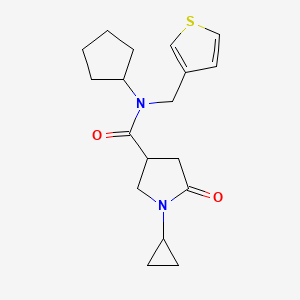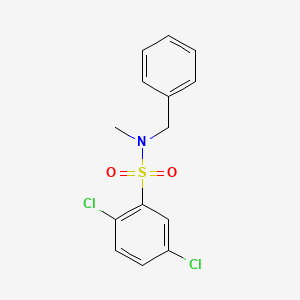![molecular formula C22H21N3O3 B5515669 1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)
1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound under discussion is part of a broader class of molecules that include piperazine derivatives, which have been extensively studied for various pharmacological and chemical properties. Although the specific compound is not directly mentioned in available literature, the discussions around similar compounds provide insights into its potential characteristics and relevance in chemical and pharmacological research.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step reactions starting from basic organic compounds, employing techniques like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction. These procedures are crucial for creating the piperazine backbone and introducing various substituents that define the compound's specific properties (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques like IR, NMR (1H and 13C), and Mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the compound, influencing its chemical behavior and interaction with biological targets (Lv et al., 2019).
Chemical Reactions and Properties
Piperazine compounds can undergo a range of chemical reactions, including substitutions and cyclizations, which are pivotal for their biological activities. Their chemical properties, such as reactivity and stability, are influenced by the nature of substituents attached to the piperazine ring (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of piperazine derivatives are crucial for their application and storage. These properties can significantly affect the compound's pharmacokinetic and pharmacodynamic profiles (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the compound's interactions and its utility in different chemical and biological contexts. These characteristics are essential for designing compounds with desired biological activities and minimal off-target effects (Rajkumar et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
特性
IUPAC Name |
5-methyl-4-(5-methyl-1,3-oxazole-4-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-12-25(19-11-7-6-10-18(19)17-8-4-3-5-9-17)20(26)13-24(15)22(27)21-16(2)28-14-23-21/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMWTIGFVVJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(OC=N2)C)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)
![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)
![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)
